4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Description

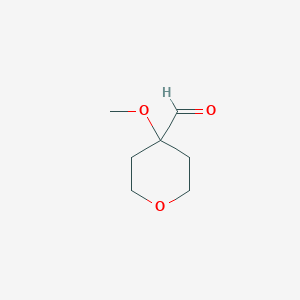

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde is a cyclic ether derivative featuring a six-membered tetrahydro-2H-pyran ring substituted with a methoxy (-OCH₃) and an aldehyde (-CHO) group at the 4-position. The aldehyde group enables nucleophilic additions or condensation reactions, while the methoxy group influences electron distribution and steric effects.

Propriétés

IUPAC Name |

4-methoxyoxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHJOULIZJAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478572 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175982-76-0 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ring-Closing Metathesis (RCM) Approach

RCM has emerged as a powerful tool for constructing oxygen-containing heterocycles. For this compound, this method involves:

Step 1 : Preparation of diene precursor

-

4-Methoxy-4-(2-propenyl)tetrahydropyran synthesized via Grignard addition to 4-methoxytetrahydro-2H-pyran-4-carboxylate esters

-

Palladium-catalyzed coupling introduces α,β-unsaturated aldehyde moiety

Step 2 : Metathesis reaction

-

Second-generation Grubbs catalyst (5 mol%) in dichloromethane at 40°C

-

Ring closure forms tetrahydropyran scaffold with concurrent aldehyde generation

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 40°C |

| Reaction Time | 12 h |

| Yield | 68% (isolated) |

This method offers excellent stereocontrol but requires rigorous exclusion of moisture and oxygen.

Oxidative Dearomatization Strategy

Modification of aromatic precursors provides an alternative route:

Procedure :

-

Protection of 4-methoxyphenol with tert-butyldimethylsilyl (TBS) group

-

Dihydroxylation using OsO₄/N-methylmorpholine N-oxide

-

Acid-catalyzed cyclization (H₂SO₄, CH₃CN, 0°C)

-

Oxidative cleavage of diol to aldehyde (NaIO₄, H₂O/THF)

Key Advantages :

-

Utilizes commercially available starting materials

-

Enables late-stage introduction of aldehyde functionality

Limitations :

-

Multiple protection/deprotection steps reduce atom economy

-

Osmium tetroxide presents toxicity concerns

Enzymatic Kinetic Resolution

Recent advances in biocatalysis have enabled stereoselective synthesis:

System Components :

-

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica

-

Racemic 4-methoxy-tetrahydro-2H-pyran-4-carbinol substrate

-

Vinyl acetate as acyl donor in tert-butyl methyl ether

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion | 45% (24 h) |

| ee (product) | >99% |

| E-value | 220 |

Oxidation of the resolved alcohol using pyridinium chlorochromate (PCC) yields the target aldehyde with 92% enantiomeric excess.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology addresses scalability challenges:

Reactor Configuration :

-

Two-stage packed-bed system

-

Stage 1: Enzymatic resolution (45°C, 2 bar)

-

Stage 2: TEMPO-mediated oxidation (70°C, 5 bar)

Process Metrics :

| Parameter | Value |

|---|---|

| Space-Time Yield | 1.2 kg/L·day |

| Purity | 99.5% |

| Solvent Consumption | 3 L/kg product |

This approach reduces processing time from 72 h (batch) to 8 h while improving energy efficiency.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated strategies enable novel disconnections:

Representative System :

-

Ru(bpy)₃Cl₂ (1 mol%) as photocatalyst

-

4-Methoxystyrene derivative as starting material

-

H₂O/CH₃CN (4:1) solvent mixture under blue LEDs

Mechanistic studies indicate single-electron transfer (SET) initiates radical cyclization, followed by aldehyde formation via β-scission. Initial yields reach 54% with 85% conversion.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| RCM | 68 | 98 | Moderate | High (heavy metal) |

| Oxidative Dearomatization | 72 | 95 | Low | Moderate |

| Enzymatic Resolution | 92 | 99.5 | High | Low |

| Continuous Flow | 89 | 99.7 | Industrial | Moderate |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'acide trans-4-hydroxycyclohexanecarboxylique a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme substrat dans la synthèse de l'acide cyclohexanecarboxylique et d'autres dérivés.

Biologie : Étudié comme sous-produit du métabolisme bactérien intestinal et son rôle dans la santé intestinale.

Industrie : Utilisé dans la production de divers intermédiaires chimiques et comme réactif en synthèse organique.

Mécanisme d'action

Le mécanisme d'action de l'acide trans-4-hydroxycyclohexanecarboxylique implique son rôle de substrat dans diverses réactions biochimiques. Il est métabolisé par les bactéries intestinales et excrété par les voies urinaires. Le composé peut également être incorporé dans la structure de base d'autres molécules, telles que la tacrolimus, par le biais de voies biosynthétiques.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde has the molecular formula and features a six-membered tetrahydropyran ring with a methoxy group at the 4-position and an aldehyde functional group. Its unique structure contributes to its reactivity and potential applications in organic synthesis and biological activity.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction : Capable of being reduced to alcohols using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution : The aldehyde group can participate in nucleophilic addition reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones or carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Nucleophilic Substitution | Sodium iodide in acetone | Halides or amines |

Research indicates that this compound exhibits potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. For instance, certain derivatives have demonstrated significant antimalarial activity with IC50 values below 10 μM.

Case Study: Antimicrobial Efficacy

A study synthesized a library of pyran derivatives, including this compound. Among these, several compounds exhibited potent activity against L. donovani, suggesting structural modifications can enhance biological efficacy.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in:

- Flavoring Agents : Used in the formulation of food products due to its pleasant aroma.

- Fragrances : Incorporated into perfumes for its aromatic qualities.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Flavoring Agents | Used in food products for aroma |

| Fragrances | Incorporated into perfumes |

Mécanisme D'action

The mechanism of action of trans-4-Hydroxycyclohexanecarboxylic Acid involves its role as a substrate in various biochemical reactions. It is metabolized by intestinal bacteria and excreted through the urinary tract . The compound can also be incorporated into the backbone of other molecules, such as tacrolimus, through biosynthetic pathways .

Comparaison Avec Des Composés Similaires

Functional Group Modifications and Structural Similarity

Key analogs and their similarity scores (based on ):

| Compound Name | CAS Number | Similarity Score | Key Functional Groups |

|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 5337-03-1 | 0.91 | Ketone (-CO-) at 4-position |

| Tetrahydropyran-4-yl-carboxylic acid | 85064-61-5 | 0.84 | Carboxylic acid (-COOH) |

| Tetrahydropyranyl-4-acetic acid | 233276-38-5 | 0.83 | Acetic acid (-CH₂COOH) |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 110238-91-0 | 0.81 | Methyl (-CH₃) and carboxylic acid |

| Methyl tetrahydro-2H-pyran-4-carboxylate | N/A | 0.78 | Ester (-COOCH₃) |

Key Observations :

- Replacement of the aldehyde group with a ketone (e.g., 1-(Tetrahydro-2H-pyran-4-yl)ethanone) retains high structural similarity (0.91) but alters reactivity. Ketones are less electrophilic than aldehydes, reducing susceptibility to nucleophilic attacks .

- Carboxylic acid derivatives (e.g., Tetrahydropyran-4-yl-carboxylic acid) exhibit lower similarity (0.84–0.83) due to increased polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Activité Biologique

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (C₇H₁₂O₃), a compound characterized by its tetrahydropyran ring and aldehyde functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 4-position of the tetrahydropyran ring, contributing to its reactivity and biological interactions. The molecular weight is approximately 144.17 g/mol, and it is known for its flammable nature and potential skin irritant properties.

The biological activity of this compound is primarily attributed to its reactivity with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles, influencing enzyme activity and metabolic pathways.

- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding, enhancing interactions with biological molecules such as proteins and nucleic acids .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cells, including glioblastoma and non-small cell lung cancer lines .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth . This antimicrobial property is essential for developing new therapeutic agents.

Research Findings

A comprehensive overview of research findings related to the biological activity of this compound is presented in the following table:

| Study Reference | Biological Activity | Cell Line/Pathogen | IC50 Value |

|---|---|---|---|

| Anticancer | U373 (glioblastoma) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 20 µg/mL | |

| Antidiabetic | α-glucosidase | 40 µM |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on glioblastoma cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against multidrug-resistant strains of bacteria. The findings revealed that it significantly reduced bacterial load in vitro, highlighting its potential as an antimicrobial agent .

Applications in Medicine and Industry

Given its unique biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for designing novel anticancer and antimicrobial drugs.

- Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-methoxytetrahydro-2H-pyran-4-carbaldehyde?

Synthetic optimization requires attention to:

- Reagent selection : Use of aldehydes and methoxy-containing precursors in cyclization reactions (e.g., acid-catalyzed Prins cyclization) to form the tetrahydropyran ring .

- Reaction conditions : Control of temperature and solvent polarity to avoid side reactions (e.g., over-oxidation of the aldehyde group) .

- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted aldehydes or ring-opened derivatives .

Q. How can spectroscopic methods (NMR, IR, MS) distinguish this compound from structurally similar compounds?

- NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm. The methoxy group (δ 3.2–3.5 ppm) and tetrahydropyran ring protons (δ 1.5–4.0 ppm) provide distinct splitting patterns .

- IR : A strong C=O stretch (~1700 cm⁻¹) from the aldehyde and C-O-C stretches (~1100 cm⁻¹) from the ether linkage .

- HRMS : Exact mass matching the molecular formula (C₈H₁₂O₃) with a characteristic [M+H]+ peak .

Q. What are the stability challenges of this compound during storage, and how can they be mitigated?

- Aldehyde oxidation : Store under inert gas (N₂/Ar) at −20°C to prevent air oxidation to carboxylic acids .

- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DCM) and desiccants (silica gel) to avoid hydrolysis of the methoxy group .

Advanced Research Questions

Q. How does the methoxy group at the 4-position influence the compound’s conformational dynamics and reactivity?

- Conformational analysis : The methoxy group stabilizes the chair conformation via steric effects, altering nucleophilic attack sites (e.g., aldehyde vs. ring oxygen) .

- Reactivity modulation : The electron-donating methoxy group reduces electrophilicity of the aldehyde compared to non-substituted tetrahydropyran-4-carbaldehydes, impacting reactions like Knoevenagel condensations .

Q. What computational strategies (e.g., DFT, MD simulations) can predict the compound’s behavior in catalytic reactions?

Q. How can data contradictions in reported synthetic yields or spectroscopic data be resolved?

- Reproducibility checks : Verify reaction conditions (e.g., catalyst purity, solvent drying) across studies .

- Advanced characterization : Use X-ray crystallography to confirm stereochemistry or 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Meta-analysis : Compare datasets from independent studies to identify systematic errors (e.g., calibration discrepancies in GC/MS) .

Methodological Applications

Q. What role does this compound play in multicomponent reactions (MCRs) for generating heterocyclic libraries?

Q. How is it utilized in studying enzyme inhibition or receptor binding?

- Docking studies : The aldehyde acts as a warhead in covalent inhibitors (e.g., targeting serine hydrolases), validated via IC₅₀ assays .

- Biotransformation : Microbial oxidation pathways (e.g., Pseudomonas spp.) can modify the tetrahydropyran ring for metabolite profiling .

Safety and Experimental Design

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Q. How can AI-driven retrosynthesis tools improve route design?

- Template relevance models : Platforms like Pistachio or Reaxys predict feasible pathways (e.g., oxidation of 4-methoxytetrahydro-2H-pyran-4-methanol) and optimize step efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.